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HIV capsid modulator 1

Cat. No.: B12368810
M. Wt: 821.9 g/mol
InChI Key: BUHXAJCVTIHGIR-UMSFTDKQSA-N
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Description

Significance of HIV-1 Capsid Protein (CA) in the Viral Life Cycle

The HIV-1 capsid protein (CA) is a principal structural component of the virus, orchestrating key events in both the early and late stages of replication. mdpi.comnih.govnih.gov Initially, CA is part of the Gag polyprotein, which drives the assembly of immature virions at the host cell membrane. mdpi.combinasss.sa.cr Following the release of these non-infectious particles, the viral protease cleaves Gag, liberating CA monomers. medchemexpress.com These monomers then assemble into a mature, conical capsid core, a process known as maturation. natap.orgnih.gov This mature capsid is composed of approximately 250 hexamers and 12 pentamers of the CA protein, forming a fullerene cone that protects the viral RNA genome and enzymes like reverse transcriptase and integrase. nih.govmedchemexpress.com

Upon entering a new host cell, the capsid's stability is paramount. It must be stable enough to protect its contents from cellular defense mechanisms and to facilitate trafficking towards the nucleus. nih.govnih.gov However, it must also disassemble in a controlled and timely manner, a process called uncoating, to release the viral genome for reverse transcription into DNA. nih.govnih.gov The capsid interacts with various host cell factors, such as transportins and nucleoporins, to aid its journey to and entry into the nucleus, where the viral DNA can be integrated into the host genome. mdpi.comnih.govst-andrews.ac.uk Given its crucial roles in assembly, maturation, uncoating, and nuclear transport, any disruption of the CA protein's function can severely impede viral replication. acs.orgnih.gov

Rationale for HIV-1 Capsid Modulation as an Antiviral Strategy

The essential and highly conserved nature of the HIV-1 capsid protein makes it an attractive target for antiviral drugs. nih.govgilead.com Unlike viral enzymes, which have been the primary targets of antiretroviral therapy (ART), the capsid offers a different mechanism of action, which is crucial in the face of growing drug resistance to existing therapies. binasss.sa.crmedchemexpress.com Modulating the capsid's function can disrupt the delicate balance of stability required for successful infection. nih.gov

Capsid modulators can work through several mechanisms:

Inhibiting Assembly: Some compounds can prevent the CA monomers from assembling into the protective capsid core, resulting in the production of non-infectious viral particles. natap.orgmedchemexpress.com

Promoting Misassembly: Certain modulators can accelerate CA assembly, leading to the formation of aberrant or empty capsids that are non-functional.

Destabilizing the Core: Compounds can bind to the mature capsid and induce premature disassembly (uncoating) after the virus enters the cell, exposing the viral genome to the host's innate immune system before it can be replicated. nih.govmedchemexpress.com

Over-stabilizing the Core: Conversely, some inhibitors can stabilize the capsid to such an extent that it fails to uncoat properly, thus preventing the release of the viral genome for reverse transcription and integration.

Interfering with Host-Factor Interactions: Capsid-targeting drugs can block the binding sites needed for interaction with host proteins that are essential for nuclear import and other steps of infection. st-andrews.ac.ukgilead.com

The development of drugs that target these processes offers the potential for potent, broad-spectrum antiviral activity, including against HIV strains that are resistant to other drug classes. binasss.sa.cr

Historical Context of HIV-1 Capsid-Targeting Inhibitor Discovery

The journey to develop HIV-1 capsid inhibitors began with the understanding of the capsid's critical functions. The first small molecule reported to target the capsid was CAP-1 , identified in 2003 through computational screening. nih.govmedchemexpress.com CAP-1 was found to bind to the N-terminal domain (NTD) of the CA protein and inhibit viral replication, proving that the capsid was a viable drug target. medchemexpress.commedchemexpress.com

This discovery paved the way for the development of more potent inhibitors. A notable early example is PF-3450074 (PF74) , which binds to a pocket at the interface between adjacent CA subunits in the hexamer. st-andrews.ac.ukgilead.com PF74 demonstrated the ability to inhibit HIV-1 at multiple stages of its life cycle. st-andrews.ac.uk The success of these early compounds spurred further research, leading to the development of second-generation inhibitors with improved potency and pharmacokinetic properties. gilead.com

A major breakthrough in this class was the development of Lenacapavir (B1654289) (GS-6207) , the first capsid inhibitor to receive FDA approval for treating multidrug-resistant HIV-1. nih.gov Lenacapavir exhibits picomolar potency and has a long-acting formulation, highlighting the therapeutic potential of this drug class. mdpi.combinasss.sa.cr

More recently, research has focused on discovering novel scaffolds and binding sites. This has led to the identification of compounds like HIV capsid modulator 1 (also known as compound 21a2) , a quinazolin-4-one-bearing phenylalanine derivative. st-andrews.ac.uk This compound, along with its analogs, represents the ongoing effort to expand the arsenal (B13267) of capsid-targeting agents with diverse mechanisms of action and resistance profiles. st-andrews.ac.uk

Research Findings on this compound

Recent research has identified a novel class of HIV capsid modulators based on a quinazolin-4-one scaffold. Within this class, This compound (compound 21a2) has shown significant promise.

CompoundEC50 (HIV-1)EC50 (HIV-2)
This compound (21a2) 0.09 µM0.11 µM
PF74 (Reference) 0.66 µM4.41 µM

EC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic studies have revealed that these novel modulators, including compound 21a2, exhibit a dual-stage inhibition profile. In the early stage of the viral life cycle, they disrupt the critical interactions between the HIV-1 capsid and host factors. In the late stage, they interfere with the proper assembly of new viral capsids, promoting the formation of misassembled and non-functional structures. Notably, compound 21a2 and its close analog (12a2) were found to significantly promote capsid misassembly, outperforming the reference compound PF74. st-andrews.ac.uk

Furthermore, the introduction of the quinazolin-4-one structure in place of a more easily metabolized amide bond has shown a marginal enhancement in the metabolic stability of these compounds in human liver microsomes, a crucial property for drug development. st-andrews.ac.uk X-ray co-crystal structures have confirmed that these modulators occupy multiple pockets within the binding site, providing a structural basis for their potent activity. st-andrews.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H37F2N7O8S2 B12368810 HIV capsid modulator 1

Properties

Molecular Formula

C38H37F2N7O8S2

Molecular Weight

821.9 g/mol

IUPAC Name

2-[4-(4-aminophenyl)sulfonyl-2-oxopiperazin-1-yl]-N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4-morpholin-4-ylsulfonylphenyl)-4-oxoquinazolin-2-yl]ethyl]acetamide

InChI

InChI=1S/C38H37F2N7O8S2/c39-26-19-25(20-27(40)22-26)21-34(42-35(48)23-44-13-14-46(24-36(44)49)57(53,54)30-9-5-28(41)6-10-30)37-43-33-4-2-1-3-32(33)38(50)47(37)29-7-11-31(12-8-29)56(51,52)45-15-17-55-18-16-45/h1-12,19-20,22,34H,13-18,21,23-24,41H2,(H,42,48)/t34-/m0/s1

InChI Key

BUHXAJCVTIHGIR-UMSFTDKQSA-N

Isomeric SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)N[C@@H](CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)NC(CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7

Origin of Product

United States

Discovery and Preclinical Identification of Hiv 1 Capsid Modulators

Methodologies for Initial Compound Identification

The identification of initial lead compounds that modulate HIV-1 capsid function has been achieved through a variety of sophisticated screening techniques. These methodologies are designed to efficiently sift through large libraries of molecules to find those with the desired inhibitory activity.

High-Throughput Antiviral Screens

High-throughput screening (HTS) has been a cornerstone in the discovery of HIV-1 capsid modulators. nih.gov This method involves testing vast libraries of chemical compounds for their ability to inhibit HIV-1 replication in cell-based assays. nih.govspringernature.com These assays are often designed to be compatible with a high-throughput format, such as using reporter viruses that produce a measurable signal (e.g., fluorescence) upon successful infection. nih.govspringernature.com

One of the most notable compounds identified through a full-cycle HIV-1 replication screen is PF-3450074, more commonly known as PF74. nih.gov This potent inhibitor demonstrated broad-spectrum activity against various HIV-1 strains with an effective concentration (EC₅₀) in the nanomolar to submicromolar range. nih.govmedchemexpress.com HTS allows for the unbiased discovery of compounds that can interfere with any stage of the viral life cycle, and subsequent mechanism-of-action studies are then required to pinpoint the specific target, which in the case of PF74, was confirmed to be the viral capsid. nih.gov

Computational Screening and Virtual Ligand Identification

Computational screening, also known as virtual screening or in silico screening, has emerged as a powerful and cost-effective tool for identifying potential drug candidates. nih.gove3s-conferences.orgnih.gov This approach utilizes computer models to predict the binding of small molecules to a specific target protein, in this case, the HIV-1 capsid. nih.govfrontiersin.org By screening large virtual libraries of compounds, researchers can prioritize a smaller, more manageable number of molecules for subsequent experimental testing. nih.govresearchgate.net

This methodology was instrumental in the identification of CAP-1, one of the first small molecules reported to inhibit HIV-1 capsid assembly. nih.gov Researchers used computational methods to screen for molecules that could bind to specific clefts on the N-terminal domain (NTD) of the capsid protein. nih.gov More recent virtual screening campaigns have targeted the binding site of known inhibitors like PF74, leading to the identification of novel chemical scaffolds with potential anti-HIV activity. nih.gov These studies often employ techniques like molecular docking to predict the binding pose and affinity of ligands to the capsid protein. nih.gove3s-conferences.org

Phage Display Screening for Peptidomimetics

Phage display is a laboratory technique used to study protein-protein, protein-peptide, and protein-DNA interactions that uses bacteriophages (viruses that infect bacteria) to connect proteins with the genetic information that encodes them. mdpi.comuni-heidelberg.de In the context of HIV-1 capsid modulators, phage display has been used to screen libraries of peptides to identify those that bind to the capsid protein. nih.govnih.gov

This approach led to the discovery of a 12-residue peptide known as the capsid assembly inhibitor (CAI). nih.govuni-heidelberg.deacs.org CAI was found to bind to the C-terminal domain (CTD) of the capsid protein and effectively disrupt the assembly of both immature and mature-like viral particles in vitro. nih.govacs.org While the initial peptide, CAI, was not cell-permeable, further chemical modifications were made to enhance its drug-like properties. nih.govacs.org

Early Development of Prototype Modulators (e.g., CAP-1, PF74, NYAD-1)

The initial discovery of capsid-targeting compounds paved the way for the development of prototype modulators that have been instrumental in understanding the therapeutic potential of this viral target.

CAP-1 , identified through computational screening, was one of the pioneering small-molecule inhibitors of the HIV-1 capsid. nih.gov It was shown to bind to a hydrophobic pocket at the base of the capsid's N-terminal domain. nih.gov This binding event interferes with the protein-protein interactions necessary for the assembly and maturation of new viral particles, leading to a reduction in viral replication. nih.govnih.gov

PF74 , discovered via high-throughput antiviral screening, has been extensively studied. mdpi.comnih.gov It binds to a pocket at the interface between the N-terminal and C-terminal domains of adjacent capsid subunits within the hexameric lattice. mdpi.comnih.gov PF74 exhibits a dual mechanism of action, affecting both early and late stages of the viral life cycle. medchemexpress.comnih.gov At low concentrations, it can inhibit nuclear entry and integration, while at higher concentrations, it can cause premature disassembly of the viral core, leading to abortive reverse transcription. asm.org

NYAD-1 is a cell-penetrating peptidomimetic derived from the capsid assembly inhibitor (CAI), which was identified through phage display. nih.govnih.gov To overcome the poor cell permeability of CAI, a technique called hydrocarbon stapling was used to create NYAD-1. nih.govmdpi.com This modification resulted in a peptide that can enter cells and inhibit HIV-1 replication by disrupting capsid assembly and maturation. nih.govpatsnap.com NYAD-1 has demonstrated the ability to inhibit a variety of HIV-1 isolates at low micromolar concentrations. nih.gov

Antiviral Activity of Prototype HIV-1 Capsid Modulators
CompoundTarget DomainEC₅₀/IC₅₀Mechanism of Action
CAP-1NTD95% inhibition at 100 µMInhibits capsid assembly and maturation. nih.govnih.gov
PF74NTD-CTD Interface0.72 µM (WT NL4-3)Inhibits uncoating, assembly, reverse transcription, and nuclear entry. medchemexpress.com
NYAD-1CTD4–15 µMInhibits assembly and maturation; also affects early post-entry steps. nih.gov

Characterization of HIV Capsid Modulator 1 (Compound 21a2)

This compound, also known as compound 21a2, is a potent, second-generation HIV capsid modulator derived from the optimization of an earlier lead compound. nih.govnih.gov It is a quinazolin-4-one-bearing phenylalanine derivative that exhibits significant antiviral activity against both HIV-1 and HIV-2. nih.govmedchemexpress.com

Structural and mechanistic studies have revealed that compound 21a2 binds to the interface between the C-terminal domain (CTD) and N-terminal domain (NTD) of adjacent capsid protomers within the hexameric lattice. nih.gov X-ray co-crystal structures have shown that it occupies multiple pockets within this binding site, leading to extensive interactions that stabilize the capsid structure. nih.govnih.gov

Compound 21a2 demonstrates a dual-stage inhibitory profile. In the early stage of the viral life cycle, it disrupts the interaction between the HIV-1 capsid and host factors that are essential for nuclear import. In the late stage, it promotes the misassembly of the capsid, leading to the formation of unstable and malformed viral particles with reduced infectivity. nih.govnih.gov Notably, in vitro assays have shown that compound 21a2 is significantly more potent at accelerating capsid assembly than the first-generation modulator PF74. nih.gov

Comparative Antiviral Activity of this compound (21a2)
CompoundFold Improvement over PF74 (HIV-1)Fold Improvement over PF74 (HIV-2)
This compound (21a2)7.3-fold~40-fold

Molecular Mechanism of Action of Hiv 1 Capsid Modulators

Direct Interaction with the HIV-1 Capsid Protein (CA)

HIV-1 capsid modulators function through direct binding to the capsid protein, which is composed of an N-terminal domain (NTD) and a C-terminal domain (CTD) connected by a flexible linker. mdpi.commdpi.comnih.gov These domains assemble into hexamers and pentamers to form the conical capsid core that protects the viral genome. mdpi.commdpi.commdpi.com Small molecules have been developed to bind to specific sites on the CA protein, disrupting the protein-protein interactions necessary for capsid stability and function. mdpi.com

Identification of Binding Pockets and Interfaces

Multiple vulnerable regions on the CA protein structure have been identified as binding sites for various modulators. mdpi.comresearchgate.net These pockets are often located at the interfaces between different domains of the CA protein, highlighting the importance of these interactions for capsid integrity.

Several capsid modulators target binding sites within the N-terminal domain of the CA protein. mdpi.com One such site is a hydrophobic pocket at the base of the NTD, near the linker region. nih.gov For instance, the compound CAP-1 binds within this cavity, created by the displacement of the Phe32 residue, and has been shown to inhibit the self-assembly of CA in vitro. nih.gov Another compound, C1, binds to a distinct site near the base of the cyclophilin A-binding loop on the NTD. nih.gov

The C-terminal domain of the capsid protein also presents a target for modulators. A notable binding site is a conserved hydrophobic pocket within the CTD. nih.govresearchgate.net A peptide inhibitor known as CAI binds to this groove, which is formed by helices H8, H9, and H11, inducing a conformational change that prevents proper capsid assembly. nih.govresearchgate.net Natural compounds like sennoside A (SA) and sennoside B (SB) have also been found to bind to a pocket in the CA CTD, inhibiting the interaction between the CTD and CAI. frontiersin.org

A particularly significant and therapeutically attractive binding site is the pocket formed at the interface between the NTD of one CA monomer and the CTD of an adjacent monomer within the hexameric lattice. tandfonline.comresearchgate.netresearchgate.netrsc.org This interprotomer pocket is crucial for capsid assembly, stability, and the recruitment of essential host cell factors like CPSF6 and NUP153. mdpi.comnih.govnih.gov

Several potent capsid modulators, including PF-74 and lenacapavir (B1654289) (GS-6207), target this NTD-CTD interface. tandfonline.comresearchgate.netresearchgate.net Structural studies have revealed that these molecules occupy this pocket, which is formed by helices H3 and H4 of the NTD and helices H8 and H9 of the CTD of the neighboring subunit. researchgate.netresearchgate.net By binding here, they interfere with the binding of host factors and disrupt normal CA-CA interactions. mdpi.comnih.gov For example, PF-74 preferentially binds to the assembled hexameric form of CA, stabilizing the intersubunit interactions. nih.gov

Other compounds have been designed to mimic the binding of host factors to this site. researchgate.net For instance, protoporphyrin IX (PPIX) binds tightly to the NTD-CTD interface of CA hexamers, forming hydrogen bonds with residues in both domains. mdpi.com Similarly, novel modulators have been developed that occupy multiple pockets at this interface, forming extensive interactions to stabilize binding. mdpi.com

Table 1: Key Binding Pockets for HIV-1 Capsid Modulators

Binding Pocket Location Interacting Residues/Features Example Modulators
NTD Hydrophobic Pocket Base of the N-terminal domain, near the flexible linker. Involves displacement of Phe32. nih.gov CAP-1 nih.gov
NTD CypA-Binding Loop Base Near the cyclophilin A-binding loop on the N-terminal domain. --- C1 nih.gov
NTD Novel Hydrophobic Pocket A distinct hydrophobic pocket within the N-terminal domain. Gln13, Ser16, Thr19 mdpi.com ACAi-028 mdpi.com
CTD Hydrophobic Groove A conserved hydrophobic pocket within the C-terminal domain. Composed of helices H8, H9, and H11. nih.gov CAI nih.gov
Interprotomer NTD-CTD Interface Between the N-terminal domain of one monomer and the C-terminal domain of an adjacent monomer in a hexamer. Formed by helices H3 and H4 (NTD) and H8 and H9 (CTD). researchgate.netresearchgate.net PF-74, Lenacapavir (GS-6207), Protoporphyrin IX (PPIX) tandfonline.comresearchgate.netmdpi.comresearchgate.net

Induction of Conformational Changes in CA

The binding of modulators to the capsid protein can induce significant conformational changes, altering the protein's structure and function. frontiersin.orguni-heidelberg.de These changes can either stabilize or destabilize the capsid, both of which can be detrimental to viral replication. researchgate.netnih.gov

The morphology of the capsid assembly is highly dependent on the conformation of the CA protein. uni-heidelberg.denih.gov For example, in vitro studies have shown that the same Gag-derived protein can form either spherical particles, resembling immature capsids, or tubular and conical particles, similar to the mature core, depending on its conformation. uni-heidelberg.de This structural switching can be influenced by environmental factors like pH, which can induce conformational changes in the CA protein. nih.gov

Capsid modulators often act as allosteric effectors, meaning they bind to a site on the protein distinct from the active site but influence the protein's activity. researchgate.net This allosteric modulation affects the dynamic properties of the CA protein, which are crucial for its function. pnas.org

The binding of modulators to the interprotomer NTD-CTD interface can allosterically lock the CA protein in a rigid conformation that is incompatible with the formation of infectious viral particles. nih.gov For instance, the binding of PF-74 to this pocket stabilizes the interaction between the NTD and CTD of adjacent subunits, resulting in a more stable, but non-functional, capsid structure. nih.gov Molecular dynamics simulations have shown that PF-74 binding alters the rigidity and dynamics of the CA protein. acs.org This allosteric effect highlights how small molecules can profoundly impact the complex process of capsid assembly and disassembly by altering the conformational landscape of the CA protein. researchgate.netacs.org

Impact on Hexamer-Hexamer Tilt Angle Preference

The stability and curvature of the HIV-1 capsid are partly determined by the relative tilt angles between its constituent hexamers. nih.govresearchgate.net Atomistic molecular dynamics simulations reveal that this angulation is a natural feature of the capsid and can be influenced by small molecules. nih.govresearchgate.net In the absence of binding molecules (apo state), adjacent hexamers favor a high degree of tilt relative to one another. nih.govresearchgate.net

The binding of different modulators to specific sites on the hexamer alters this preference. nih.govresearchgate.net The cellular cofactor inositol (B14025) hexakisphosphate (IP6), which binds within the central pore of the hexamer, stabilizes the flattest configurations, minimizing the tilt angle between neighboring units. nih.govresearchgate.netnih.gov In contrast, the capsid inhibitor PF74, which occupies a different binding pocket, induces a strong preference for intermediate tilt angles. nih.govresearchgate.netnih.gov These findings indicate that the inherent structural instability of the capsid can be precisely modulated by molecules that bind to either the central pore or the inter-subunit FG-binding site, thereby altering the capsid's structural dynamics. nih.govresearchgate.net

ConditionPreferred Hexamer-Hexamer Tilt AngleReference
Apo (No modulator)High nih.govresearchgate.net
IP6 BoundFlattest (Low) nih.govresearchgate.netnih.gov
PF74 BoundIntermediate nih.govresearchgate.netnih.gov

Modulation of HIV-1 Capsid Assembly and Disassembly

The processes of HIV-1 capsid assembly and disassembly are critical for viral infectivity and represent a key target for antiviral intervention. mdpi.com The capsid is a metastable structure, meaning both its timely formation and its subsequent uncoating must be precisely regulated for successful replication. mdpi.com Any disruption of these processes, whether by accelerating, inhibiting, or preventing them, can significantly impair the virus's ability to replicate. mdpi.commdpi.com Capsid modulators function by altering the delicate balance of these events. researchgate.net Both increasing and decreasing the stability of the capsid have been shown to suppress viral infectivity. mdpi.com

Effects on CA Polymerization and Depolymerization Kinetics

The kinetics of capsid protein (CA) polymerization and subsequent depolymerization (uncoating) are directly affected by capsid modulators. The uncoating process is not a gradual disassembly but involves a rate-limiting first-defect opening, which is followed by a rapid, catastrophic collapse of the lattice. elifesciences.org

ModulatorEffect on Initial Capsid OpeningEffect on Remaining LatticeReference
PF74AcceleratesStabilizes elifesciences.orgelifesciences.org
CAI-4Inhibits PolymerizationNot Applicable plos.org

Disruption of Capsid Lattice Stability

The stability of the fullerene-like capsid lattice is crucial for protecting the viral genome and facilitating its journey to the host cell nucleus. nih.gov Both genetic mutations and chemical compounds can disrupt this stability, leading to non-infectious virions. asm.org Mutations such as P38A and K203A decrease the stability of the lattice, while the E45A substitution enhances it. asm.org

Capsid-targeting compounds can either increase or decrease lattice stability. mdpi.com The natural host factor IP6 is known to bind to and stabilize the mature CA lattice. nih.govmdpi.com Conversely, compounds like PF74 are described as destabilizing the core, leading to premature uncoating. elifesciences.org However, this effect is nuanced; at high concentrations, PF74 leads to an accelerated opening but a stabilized remnant, a phenomenon termed lethal hyperstabilisation. elifesciences.orgelifesciences.org This disruption of optimal stability, whether through premature destabilization or excessive stabilization, is a primary mechanism of action for capsid inhibitors. mdpi.comasm.org

Influence on Immature and Mature Capsid Formation

The HIV-1 life cycle involves two distinct forms of the capsid. uni-heidelberg.denih.gov First, an immature, spherical lattice is formed from Gag polyproteins at the cell membrane of the producer cell. uni-heidelberg.denih.gov Following budding, viral protease cleaves the Gag polyprotein, triggering a structural rearrangement into the conical, mature capsid characteristic of an infectious virion. uni-heidelberg.de

The cellular metabolite IP6 plays a vital, differential role in these two stages. nih.govresearchgate.net While immature lattice assembly can occur efficiently at the low micromolar concentrations of IP6 found in the cell, the formation of a stable mature capsid requires IP6 concentrations that are approximately 100-fold higher. nih.gov This indicates that HIV-1 must have a mechanism to actively enrich IP6 inside the virion during budding to catalyze the subsequent maturation step. nih.gov If insufficient IP6 is packaged, HIV-1 cannot form a stable mature capsid and fails to become infectious. nih.govresearchgate.net Substituting IP6 with other inositol phosphates results in slowed maturation kinetics and significant morphological defects in the resulting virions. nih.gov Capsid-targeting compounds like PF74 can also interfere in the late stages of the viral life cycle by disrupting the proper formation of the mature core. st-andrews.ac.uk

Assembly StageIP6 Concentration Requirement (in vitro)Reference
Immature VLP AssemblySingle-digit μM nih.gov
Mature Capsid AssemblySeveral hundred μM nih.gov

Interference with HIV-1 Life Cycle Stages

By modulating the physical properties of the viral capsid, inhibitors can interfere with multiple stages of the HIV-1 life cycle. asm.org These effects are pleiotropic, impacting both early events following viral entry and late events during virion maturation. st-andrews.ac.ukresearchgate.net The precise timing and location of capsid uncoating are critical, and any perturbation can halt the infection process. wikipedia.org

Early Replication Events

Following entry into a target cell, the mature capsid plays an active role in the early stages of replication, including protecting the genome, facilitating reverse transcription, and trafficking the pre-integration complex to the nucleus. asm.orgmdpi.com Capsid modulators disrupt these carefully orchestrated early events. st-andrews.ac.ukresearchgate.net

Compounds that destabilize the capsid, such as PF74, can cause premature uncoating. st-andrews.ac.uk This early disassembly exposes the viral replication machinery to the cytoplasm, leading to the degradation of the viral genome and halting reverse transcription. researchgate.netnih.gov Conversely, compounds that hyperstabilize the capsid, such as GS-CA1 and lenacapavir, also block infection. frontiersin.org This excessive stability can prevent the timely release of the viral cDNA and physically obstruct the passage of the viral complex through the nuclear pore. asm.orgfrontiersin.org For example, GS-CA1 has been observed to cause an accumulation of HIV-1 cores at the nuclear envelope, consistent with a block in nuclear import. frontiersin.org Therefore, both premature destabilization and excessive stabilization of the capsid effectively interfere with the early steps of the HIV-1 life cycle. researchgate.netnih.govnih.govresearchgate.net

Late Replication Events: Virion Assembly and Maturation

In addition to their effects on the early stages of infection, HIV capsid modulators also disrupt the late stages of the viral life cycle, specifically the assembly of new virus particles and their maturation into infectious virions. contagionlive.complos.orgina-respond.net After the viral genetic material has been integrated and new viral proteins and RNA are produced, they assemble at the host cell membrane to form new, immature virions. nih.gov

The viral Gag polyprotein is the primary driver of this assembly. nih.gov During or shortly after the budding of the new particle from the host cell, the viral protease cleaves the Gag polyprotein, leading to a massive structural rearrangement known as maturation. bsmiab.orgnih.gov In this process, the cleaved CA proteins reassemble to form the characteristic conical capsid core of a mature, infectious virion. bsmiab.org

Lenacapavir interferes directly with this assembly and maturation process. plos.orgaskgileadmedical.comina-respond.net By binding to CA proteins, it disrupts their ability to assemble correctly. patsnap.complos.org Research has shown that lenacapavir has opposing effects on the formation of the key building blocks of the mature capsid: it impairs the formation of pentamers while inducing the assembly of hexameric lattices. plos.orgnih.govnih.gov This leads to the creation of morphologically abnormal virus particles with malformed and overly stable CA assemblies. plos.orgnih.gov These resulting virions are non-infectious because their cores are not properly formed, rendering them incapable of initiating a new round of infection. plos.orgina-respond.net

Table 2: Effect of Lenacapavir on HIV-1 Assembly and Maturation
ProcessEffect of LenacapavirOutcomeReference
Capsomere FormationImpairs CA pentamer formation, induces aberrant hexameric lattice assembly.Prevents correct capsid protein subunit association. plos.orgnih.govnih.gov
Virion MaturationDisrupts the normal rate and structure of capsid assembly.Production of morphologically atypical, non-infectious virus particles with malformed, hyper-stable cores. plos.orgina-respond.netnih.gov

Structural Biology of Hiv 1 Capsid Modulator Interactions

High-Resolution Structural Determination of Capsid-Modulator Complexes

Visualizing the precise interactions between HIV-1 capsid proteins and modulators is crucial for understanding their mechanism of action. Two powerful techniques, X-ray crystallography and cryo-electron microscopy, have provided unprecedented atomic-level detail of these complexes.

X-ray crystallography has been instrumental in revealing the binding modes of various capsid modulators. researchgate.netosti.govnih.gov This technique requires the formation of a highly ordered crystal lattice of the protein-ligand complex, which, when exposed to X-rays, produces a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the electron density.

One of the most significant achievements in this area has been the determination of the co-crystal structure of the HIV-1 CA hexamer in complex with the first-in-class inhibitor, lenacapavir (B1654289) (GS-6207). researchgate.netnih.gov These structures reveal that lenacapavir binds to a highly conserved hydrophobic pocket at the interface between two adjacent CA subunits within the hexamer. nih.govplos.org This binding site is not present in the CA monomer, highlighting the importance of the assembled capsid for drug interaction. plos.org The modulator makes extensive contacts with both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer. nih.govmdpi.com

Specifically, lenacapavir's interactions involve a network of hydrophobic and electrostatic contacts, as well as hydrogen bonds, which collectively contribute to its high binding affinity. plos.orgmdpi.com The binding of lenacapavir has been shown to stabilize the CA hexamer, rigidifying both intra- and inter-hexamer interactions. nih.govmdpi.com This hyper-stabilization is believed to be a key aspect of its antiviral mechanism, interfering with the normal processes of capsid assembly and disassembly. nih.govmdpi.com

Furthermore, crystallographic studies have been crucial in understanding the mechanisms of drug resistance. High-resolution structures of CA hexamers containing resistance-associated mutations, such as Q67H and N74D, have shown how these changes can alter the conformation of the binding pocket, thereby reducing the inhibitor's binding affinity. nih.govrcsb.org For instance, the Q67H mutation induces a conformational switch that adversely affects lenacapavir binding. nih.gov

PDB ID Complex Resolution (Å) Key Findings Reference
6V2FHIV-1 CA hexamer with GS-6207 (lenacapavir)2.36Reveals the binding mode of lenacapavir at the inter-subunit interface, highlighting key interactions. researchgate.net
5HGLHIV-1 CA hexamer with PF-742.80Shows the binding of an earlier generation capsid inhibitor, providing a basis for comparison. researchgate.net
7RJ4N74D mutant HIV-1 CA hexamer with lenacapavir3.32Provides mechanistic insight into viral resistance by showing altered binding due to mutation. rcsb.org
8V23HIV-1 CA N-terminal domain with LenacapavirNot specifiedElucidates the structural basis for lenacapavir's potent antiviral activity during viral egress. rcsb.org

This table presents a selection of Protein Data Bank (PDB) entries relevant to the X-ray crystallography of HIV-1 CA in complex with modulators.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large, dynamic macromolecular assemblies like the HIV-1 capsid. nih.govnih.govnih.gov Unlike X-ray crystallography, cryo-EM does not require crystallization, allowing for the study of proteins in a near-native, hydrated state. This is particularly advantageous for studying the entire conical capsid, which is composed of a lattice of approximately 200 CA hexamers and 12 pentamers. nih.govpnas.org

Recent studies have utilized cryo-EM to investigate the impact of lenacapavir on capsid structure. nih.govpnas.org These studies have shown that lenacapavir binding leads to a hyper-stabilization of the capsid lattice. elifesciences.org This stabilization is not uniform and can lead to structural defects and even breakage of the capsid, particularly at the narrow end of the cone. biorxiv.orgpnas.org It is hypothesized that this loss of structural integrity, while the lattice itself becomes more rigid, is a key factor in the drug's potent antiviral activity. biorxiv.orgresearchgate.net

Furthermore, cryo-EM has been instrumental in studying the interaction of the capsid with host factors and how this is affected by modulators. For instance, the binding of cellular proteins like CPSF6 and Nup153 to the capsid has been visualized, and it has been shown that lenacapavir can competitively inhibit this binding. news-medical.net

Technique Sample Resolution Key Findings Reference
Cryo-EMTubular HIV-1 CA assembly8 ÅRevealed the three-helix bundle at the three-fold interface crucial for assembly. nih.govresearchgate.net
Cryo-ET and SPA Cryo-EMIn vitro assembled capsid-like particlesNear-atomicDetermined structures of both hexamers and pentamers in a lattice context and showed lenacapavir binds selectively to hexamers. nih.govpnas.org
Cryo-ETIntact virions treated with lenacapavirNot specifiedShowed that lenacapavir promotes CA overassembly inside mature virions, leading to malformed capsids. elifesciences.org

This table summarizes key findings from cryo-EM studies on HIV-1 capsid assemblies and their interaction with modulators.

Computational Approaches to Elucidate Binding and Dynamics

While experimental techniques provide static snapshots of molecular interactions, computational methods offer a dynamic view, allowing researchers to explore the energetic landscapes of binding and the complex motions of the capsid assembly.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. plos.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of proteins and their complexes with ligands. plos.orgplos.org

In the context of HIV-1 capsid modulators, MD simulations have been used to:

Refine and validate experimental structures: MD simulations can help to optimize the positions of atoms in experimentally determined structures and to assess their stability. researchgate.netresearchgate.net

Characterize the dynamics of the binding pocket: Simulations can reveal the flexibility of the binding site and how it adapts to accommodate different ligands. mdpi.comresearchgate.net

Investigate the allosteric effects of modulator binding: By analyzing the correlated motions within the protein, MD simulations can show how ligand binding at one site can influence the structure and dynamics of distant regions of the capsid. osti.gov

Simulate the process of capsid assembly and disassembly: Large-scale MD simulations are beginning to model the complex processes of capsid formation and uncoating, and how these are affected by modulators. researchgate.netnih.gov

Free energy perturbation (FEP) is a computational method used to calculate the difference in free energy between two states, such as the binding of a ligand to a protein versus the unbound state. nih.gov This method is particularly useful for predicting the binding affinity of a ligand and for understanding the energetic contributions of individual interactions.

FEP analysis has been applied to the study of HIV-1 capsid modulators to:

Predict the binding affinities of novel compounds: FEP can be used to guide the design of new inhibitors by predicting how chemical modifications will affect their binding potency. nih.govacs.org

Explain the molecular basis of drug resistance: By calculating the change in binding free energy caused by a mutation, FEP can provide a quantitative explanation for the loss of drug efficacy. nih.gov

A notable application of FEP has been in understanding the resistance of the M66I CA mutant to lenacapavir. nih.gov FEP calculations showed that the resistance is not primarily due to a loss of direct protein-ligand interactions, but rather to the energetic cost of the drug inducing a conformational change in the I66 side chain in the mutant protein. nih.gov

Compound Mutation Experimental EC50 Fold Change FEP Calculated Binding Affinity Fold Change Reference
GS-6207 (lenacapavir)M66I~84,000367 nih.gov
ZW-1261M66I6843 nih.gov
PF74M66I8358 nih.gov

This table compares experimental resistance data with FEP calculations for different capsid modulators against the M66I mutant, demonstrating the predictive power of this computational technique.

While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively short timescales. Coarse-grained (CG) models offer a way to overcome this limitation by simplifying the representation of the system. nih.govpnas.org In a CG model, groups of atoms are represented as single particles, which significantly reduces the computational cost and allows for the simulation of much larger systems over longer timescales. pnas.orgnih.gov

CG models have been particularly valuable for studying the assembly and disassembly of the entire HIV-1 capsid, processes that occur on timescales that are inaccessible to all-atom simulations. nih.govscispace.com These models have been used to:

Investigate the principles of capsid self-assembly: CG simulations have shown that capsid nucleation and growth is a multi-stage process that is sensitive to local conditions like protein concentration. nih.gov

Study the role of curvature in capsid morphology: By varying the parameters of the model, researchers can explore how the intrinsic curvature of the CA subunits leads to the formation of the conical capsid. scispace.com

Simulate the interaction of the capsid with the nuclear pore complex: CG models have been used to study the translocation of the intact capsid through the nuclear pore, a critical step in the viral life cycle. biorxiv.orgpnas.org

Examine the effects of modulators on capsid stability: By incorporating the effects of drug binding into the CG model, it is possible to simulate how modulators like lenacapavir alter the global properties of the capsid, leading to hyperstabilization and loss of integrity. biorxiv.orgresearchgate.net

Recent CG simulations have provided key insights into the mechanism of action of lenacapavir, showing that it induces a heterogeneous hyperstabilization of the capsid lattice, leading to a loss of the pliability that is essential for its function. biorxiv.org These simulations, combined with experimental data, suggest that lenacapavir-treated capsids can still dock at the nuclear pore complex but are unable to successfully enter the nucleus due to their altered mechanical properties. biorxiv.org

Molecular Basis of Resistance to Hiv 1 Capsid Modulators

Identification of Resistance-Conferring Mutations within CA

The emergence of resistance to HIV-1 capsid modulators is primarily driven by the selection of specific amino acid substitutions in the CA protein. nih.govasm.org These mutations often cluster within or near the binding pocket of the inhibitor.

For instance, in the case of the well-studied capsid inhibitor PF-3450074 (PF74), which binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits, multiple mutations are required to confer high-level resistance. nih.govasm.orgnih.gov In-vitro selection studies have identified a combination of five substitutions: Q67H, K70R, H87P, T107N, and L111I. nih.govnih.govasm.org Individually, mutations such as Q67H, K70R, and T107N confer low-level resistance. nih.gov However, their combination is necessary to achieve a significant reduction in susceptibility to the inhibitor. nih.govasm.org

Similarly, for the potent long-acting capsid inhibitor Lenacapavir (B1654289) (GS-6207), which also targets the NTD-CTD interface, key resistance-associated mutations (RAMs) have been identified. tandfonline.comcroiconference.org The M66I substitution, for example, can confer a dramatic >80,000-fold resistance to Lenacapavir, albeit at a significant cost to viral fitness. croiconference.org Other critical RAMs for Lenacapavir include Q67H and N74D. croiconference.org

The table below summarizes key resistance mutations identified for different capsid modulators, highlighting the commonality of mutations at certain positions, suggesting a conserved mechanism of resistance.

Capsid ModulatorResistance-Conferring Mutations in CA
PF-3450074 (PF74) Q67H, K70R, H87P, T107N, L111I nih.govnih.govasm.org
Lenacapavir (GS-6207) M66I, Q67H, K70A/H, N74D croiconference.org
BI-2 T107N nih.gov

This table presents a selection of key resistance mutations and is not exhaustive.

Structural and Energetic Impact of Mutations on Modulator Binding

Resistance-conferring mutations reduce the efficacy of capsid modulators primarily by altering the structure and energetics of the drug-binding site, thereby diminishing the inhibitor's binding affinity. nih.govasm.orgpnas.org

Structural analyses of the CA hexamer in complex with inhibitors like PF74 have revealed that the binding pocket is pre-formed at the interface between the NTD and CTD of adjacent CA subunits. pnas.org Mutations within this pocket can directly interfere with inhibitor binding. For example, the Q67H, K70R, and T107N substitutions associated with PF74 resistance are located within the binding site and collectively act to reduce the binding of the compound to viral particles. nih.gov The combination of these mutations leads to a significant decrease in the affinity of PF74 for the capsid lattice. nih.govasm.org

The table below details the structural and energetic consequences of specific resistance mutations.

MutationModulatorStructural/Energetic Impact
Q67H, K70R, T107N PF74Located in the binding pocket, these mutations collectively reduce the binding affinity of PF74 to the CA hexamer. nih.govasm.org
M66I LenacapavirThe I66 side chain must adopt a high-energy conformation to avoid steric clashes with the inhibitor, leading to a significant energetic penalty for binding. croiconference.org
E45A PF74This mutation leads to a hyperstable capsid, which is a mechanism of resistance that does not directly involve the loss of inhibitor binding. nih.govmdpi.com

Mechanisms of Viral Escape and Fitness Compensation

The acquisition of resistance mutations often comes at a cost to viral fitness, impairing the virus's ability to replicate efficiently. nih.govcroiconference.org Consequently, viral escape from capsid inhibitors is a complex process that frequently involves the acquisition of additional compensatory mutations that restore viral fitness without compromising resistance. nih.govplos.org

For instance, the K70R and L111I substitutions that contribute to PF74 resistance have been shown to impair HIV-1 infectivity. nih.gov This fitness cost is partially restored by other mutations like Q67H and T107N, which not only contribute to resistance but also compensate for the detrimental effects of the other mutations. nih.gov This demonstrates that a delicate balance between resistance and fitness is required for the virus to effectively escape the inhibitor.

Another mechanism of viral escape involves altering the virus's dependence on host factors. The PF74 binding pocket on the capsid overlaps with the binding sites for the host proteins CPSF6 and Nup153, which are important for nuclear import. nih.govnih.govnih.gov Resistance mutations to PF74 can inhibit the interaction of the capsid with these host factors, leading to a virus that is less dependent on them for replication. nih.govnih.gov For example, a PF74-resistant mutant was found to have altered dependence on CPSF6, Nup153, and another host factor, TNPO3. nih.govnih.gov While this allows the virus to replicate in the presence of the inhibitor, it can also lead to impaired replication in certain cell types, such as primary CD4+ T cells and macrophages. nih.govnih.gov

Furthermore, some mutations can act as compensatory mutations by stabilizing the viral capsid. The T200I mutation, for example, is thought to increase capsid stability and may function to enhance viral fitness after the acquisition of a destabilizing resistance mutation. mdpi.com Similarly, the S41A mutation has been shown to compensate for a loss of viral fitness resulting from immune escape and can revert a cyclosporine-dependent replication phenotype in some CA mutants. nih.govmdpi.comasm.org

The process of viral escape is a dynamic interplay between the acquisition of primary resistance mutations and secondary compensatory mutations that fine-tune viral fitness, allowing the virus to persist and replicate under drug pressure.

Interaction with Host Cellular Factors

Modulation of Host Factor Binding to HIV-1 Capsid

The strategic binding of HIV capsid modulator 1 at the NTD-CTD interface allows it to directly interfere with the host-virus interactions necessary for successful nuclear import and integration site selection. nih.govoup.com

Cyclophilin A (CypA) is a host peptidyl-prolyl isomerase that engages with the HIV-1 capsid via a distinct, exposed loop on the capsid surface, known as the CypA-binding loop. nih.govpnas.orgasm.org This interaction is complex and can have opposing effects on viral infectivity depending on the host cell type and specific CA protein sequence, either stabilizing or destabilizing the capsid structure. pnas.orgasm.org

While this compound's primary binding site is separate from the main CypA-binding loop, its influence on capsid dynamics and its competition with other host factors indirectly affect the environment of the capsid core. Research indicates that CypA can shield the viral capsid from premature engagement with other host factors, such as cytoplasmic CPSF6. asm.orgmdpi.comresearchgate.net By disrupting the normal sequence of host factor interactions, this compound alters the state of the capsid, which may consequently affect the timing and nature of the CypA-capsid interplay. However, the principal early-stage mechanism of this compound is the direct competitive disruption of interactions at the Nup/CPSF6 binding site, rather than direct competition with CypA. nih.govasm.org

The ability of HIV-1 to infect non-dividing cells hinges on its capacity to transport its pre-integration complex through the nuclear pore complex (NPC). This process is mediated by direct interactions between the viral capsid and specific nucleoporins (Nups). nih.govnih.gov Key among these are NUP153 and NUP358. nih.govoup.com Concurrently, the host factor Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) binds to the capsid to guide the viral complex away from the nuclear periphery and toward gene-dense regions favorable for integration. nih.govnih.gov

Both NUP153 and CPSF6 engage the HIV-1 capsid at the same hydrophobic pocket located at the NTD-CTD interface that is targeted by this compound. plos.orgasm.org Mechanistic studies have demonstrated that a primary function of this compound during the early stage of infection is to disrupt these critical interactions. acs.orgnih.gov By binding tightly within this pocket, the modulator competitively inhibits the binding of both NUP153 and CPSF6, effectively halting the viral replication process by preventing proper nuclear entry and trafficking. nih.govplos.orgasm.org

Implications for Host Restriction Factor Bypass

Host cells possess intrinsic antiviral proteins known as restriction factors, which provide a first line of defense against viral invaders. nih.govfrontiersin.org Key restriction factors that target the HIV-1 capsid include TRIM5α, which can bind the capsid and trigger its premature disassembly, and MxB (also known as Mx2), which is thought to inhibit the virus at the nuclear pore. asm.orgfrontiersin.orgnih.gov

The successful evasion of these factors by HIV-1 is delicately balanced and relies on the orchestrated interaction with host cofactors like CypA, CPSF6, and Nups. mdpi.comelifesciences.org For instance, the binding of CypA to the capsid can shield it from being recognized and neutralized by TRIM5α. mdpi.com The function of MxB is closely linked to the capsid's interaction with the nuclear pore complex. nih.govelifesciences.org

By disrupting the normal binding of CPSF6 and Nups, this compound effectively stalls the viral core's journey to and through the nucleus. nih.gov This interference with the highly regulated sequence of host interactions alters the capsid's state and location within the cell, potentially leaving it more vulnerable to restriction factor activity. The inability to properly engage with Nups at the nuclear pore, due to the presence of the modulator, could lead to an accumulation of viral complexes in the cytoplasm or at the nuclear periphery, where they can be targeted by factors like MxB. oup.comnih.gov Therefore, by disrupting the virus's ability to hijack host factors, this compound may indirectly prevent the virus from effectively bypassing these innate immune defenses.

Table of Mentioned Compounds

Research Methodologies and Techniques for Studying Hiv 1 Capsid Modulators

In Vitro Capsid Assembly and Disassembly Assays

In vitro assays are fundamental for characterizing the effects of capsid modulators on the formation and breakdown of the HIV-1 capsid. These cell-free systems allow for a direct assessment of a compound's impact on capsid protein (CA) polymerization and the stability of the resulting structures.

A common method involves monitoring the assembly of purified recombinant CA protein into higher-order structures, such as tubes or cones that resemble the native capsid. nih.gov This process can be initiated by high concentrations of salt (e.g., NaCl) and tracked by measuring the turbidity or light scattering of the solution over time. nih.gov An increase in absorbance at 350 nm indicates the extent of CA polymerization. nih.gov HIV capsid modulator 1 can be introduced into this assay to determine if it enhances or inhibits this assembly process. For instance, some modulators have been shown to increase the rate and extent of CA assembly in a dose-dependent manner. nih.gov

Conversely, disassembly assays are used to study a modulator's effect on the stability of pre-assembled capsids. In these assays, pre-formed CA-nucleocapsid (CA-NC) complexes, which mimic the viral core, are incubated in a destabilizing buffer. nih.gov The amount of remaining assembled complexes can be quantified after separation from disassembled components via centrifugation through a sucrose (B13894) cushion. nih.gov this compound can be added to assess whether it accelerates or prevents this disassembly. For example, the well-studied modulator PF-74 has been shown to induce premature uncoating. frontiersin.orgresearchgate.net

A more advanced technique for studying these dynamics is a single-molecule fluorescence imaging assay. elifesciences.org This method allows for the real-time visualization of the uncoating kinetics of individual viral particles. elifesciences.orgunsw.edu.au In this setup, viral particles containing a fluorescent marker like GFP are permeabilized, and the release of the marker is monitored using Total Internal Reflection Fluorescence (TIRF) microscopy. elifesciences.orgoxinst.com This provides detailed kinetic data on how this compound affects the timing and process of capsid opening and lattice disassembly. elifesciences.orgnih.gov

Table 1: Example Data from an In Vitro CA Assembly Assay

CompoundConcentration (µM)Rate of Assembly (AU/min)Extent of Assembly (Max AU)
Vehicle (DMSO)-0.0050.15
This compound100.0120.35
This compound250.0250.60
Inhibitor Control (e.g., CAI)100.0010.02

This table is illustrative. AU = Absorbance Units.

Biophysical Characterization Techniques

Biophysical techniques are crucial for understanding the direct molecular interactions between this compound and the CA protein. These methods provide quantitative data on binding affinity, kinetics, and the structural consequences of this interaction.

SPR and BLI are label-free optical techniques used to measure real-time biomolecular interactions. github.ionih.govmdpi.com In a typical SPR experiment, one molecule (e.g., the CA protein) is immobilized on a sensor chip, and the other (e.g., this compound) is flowed over the surface. github.ioresearchgate.net The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in real-time. github.ionih.gov This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD), which indicates binding affinity. researchgate.net

BLI operates on a similar principle but uses disposable fiber-optic biosensors. frontiersin.orgnih.gov This technique is often used in a high-throughput format. For example, to study the interaction of this compound with CA, biotinylated CA protein can be loaded onto streptavidin-coated biosensors, which are then dipped into solutions containing varying concentrations of the modulator. nih.gov The resulting binding sensorgrams can be analyzed to calculate kinetic and affinity constants. nih.govfrontiersin.org These techniques have been used to confirm the direct binding of various modulators to both monomeric and hexameric forms of CA. frontiersin.orgmdpi.com

Table 2: Example Kinetic Data from a BLI Assay

Interactionkon (1/Ms)koff (1/s)KD (M)
This compound with CA monomer1.5 x 1043.5 x 10-22.3 x 10-6
This compound with CA hexamer2.8 x 1044.9 x 10-21.75 x 10-6

This table is illustrative and based on data for similar compounds. nih.gov

NMR spectroscopy is a powerful technique for obtaining atomic-level information about the structure and dynamics of proteins and their interactions with ligands. frontiersin.org Solid-state NMR (ssNMR) is particularly well-suited for studying large, insoluble assemblies like the HIV-1 capsid. acs.orgnih.gov By labeling the CA protein with stable isotopes (13C, 15N), researchers can obtain multidimensional spectra that reveal the chemical environment of individual atoms. acs.org

When this compound binds to the CA protein, it can induce chemical shift perturbations (CSPs) in the NMR spectrum. By mapping these CSPs onto the known structure of CA, the binding site of the modulator can be identified. pnas.org Furthermore, NMR can reveal conformational changes in the CA protein upon modulator binding and provide insights into the dynamics of the capsid lattice. frontiersin.orgpnas.org

Thermal shift assays, also known as differential scanning fluorimetry (DSF), are used to measure the effect of a ligand on the thermal stability of a protein. frontiersin.orgaxxam.com The assay monitors the unfolding of a protein as the temperature is increased, typically by using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. axxam.com The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). nih.gov

The binding of a stabilizing ligand, such as this compound, will increase the Tm of the CA protein. nih.govresearchgate.net This change in melting temperature (ΔTm) is a measure of the modulator's ability to stabilize the protein. nih.gov TSA is a high-throughput and cost-effective method often used in the initial screening of compound libraries to identify potential capsid binders. frontiersin.orgresearchgate.netresearchgate.net

Table 3: Example Data from a Thermal Shift Assay

CompoundConcentration (µM)Tm of CA Hexamers (°C)ΔTm (°C)
Control (DMSO)-55.2-
This compound4069.5+14.3
Destabilizing Compound4048.7-6.5

This table is illustrative.

As mentioned in section 7.1, single-molecule fluorescence microscopy offers a detailed view of capsid dynamics. elifesciences.org This technique can visualize individual HIV capsids and their disassembly in real time. unsw.edu.au By labeling different components, such as the capsid lattice and host factors, researchers can dissect the step-by-step process of uncoating. oxinst.comnih.gov For instance, the host protein Cyclophilin A (CypA) can be fluorescently labeled to "paint" the CA lattice, allowing for the observation of lattice disassembly after the initial rupture of the capsid. elifesciences.org

This methodology can precisely determine how this compound affects different stages of uncoating. For example, studies with PF-74 have shown that while it accelerates the initial opening of the capsid, it paradoxically stabilizes the remaining lattice structure against further breakdown. elifesciences.orgelifesciences.orgnih.gov This level of detail is unattainable with bulk assays that only measure the average behavior of a large population of particles. unsw.edu.au

Cell-Based Assays for Specific Steps of the Viral Life Cycle

While in vitro and biophysical assays are essential for mechanistic understanding, cell-based assays are necessary to confirm the antiviral activity of this compound in a biological context. These assays can pinpoint the specific step of the HIV-1 life cycle that is inhibited by the compound.

To assess the effect on early-stage events, a common assay involves infecting target cells (e.g., TZM-bl cells) with HIV-1 in the presence of the modulator. biorxiv.org The antiviral activity is often measured by quantifying the reduction in the expression of a reporter gene (like luciferase) or a viral protein (like p24). biorxiv.org To distinguish between different early-stage effects, time-of-addition experiments can be performed. By adding the modulator at different time points post-infection, it's possible to determine if it acts at entry, reverse transcription, or nuclear import.

The "fate-of-the-capsid" assay is a specific cell-based method to monitor uncoating. nih.govnih.gov In this assay, cells are infected with HIV-1, and at various times post-infection, the cells are lysed. The lysates are then centrifuged through a sucrose cushion to separate intact, particulate capsid cores from soluble CA protein. nih.govnih.gov By quantifying the amount of CA in the pellet fraction, one can determine the stability of the capsid core in the cytoplasm and how it is affected by this compound. asm.org For example, a modulator that accelerates uncoating would lead to a faster decrease in the amount of pelletable CA over time. asm.org

Structure Activity Relationship Sar Studies of Hiv 1 Capsid Modulators

Design and Synthesis of Modulator Derivatives

The design of HIV capsid modulator 1 (21a2) originated from the optimization of a preceding potent compound, 11L, which itself was a derivative of the well-studied capsid modulator PF-74. nih.govnih.gov A key design strategy was to replace an easily metabolized amide bond in earlier compounds with a quinazolin-4-one scaffold. nih.gov This modification was hypothesized to enhance metabolic stability and improve interactions within the binding pocket on the HIV-1 capsid protein. nih.gov

The synthesis of 21a2 and its derivatives is a multi-step process. nih.gov The process begins with the creation of key intermediates, which then undergo a cyclization reaction to form the core structure. Following the removal of a protecting group (Boc), the resulting compound is subjected to an amide condensation reaction. The final step involves a hydrogenation reduction to yield the target compounds, including 21a2. nih.gov This modular synthesis approach allows for the systematic introduction of various chemical groups to explore their impact on antiviral activity. researchgate.net

Identification of Key Chemical Groups for Modulator Potency and Selectivity

SAR studies have been instrumental in identifying the chemical moieties crucial for the high potency of this compound (21a2) and its analogues. These studies have revealed that specific substitutions on the phenylalanine-based scaffold significantly influence the modulator's effectiveness.

The phenylalanine core is a critical component for the activity of this class of modulators, a feature inherited from its precursor, PF-74. mdpi.com The benzyl (B1604629) group of the phenylalanine core is believed to be essential for maintaining the necessary interactions within the binding site. mdpi.com

The introduction of a quinazolin-4-one scaffold is a defining feature of 21a2 and its related derivatives. This group was strategically incorporated to enhance interactions with surrounding amino acid residues in the capsid protein's binding pocket. nih.gov Crystallographic studies have confirmed that this group contributes to the improved binding affinity and potent anti-HIV-1 activity. nih.gov

The antiviral activity of a selection of these quinazolin-4-one-bearing phenylalanine derivatives is presented in the table below, highlighting the structure-activity relationships.

CompoundAnti-HIV-1 Activity (EC₅₀ in μM)Anti-HIV-2 Activity (EC₅₀ in μM)Key Structural Features
21a2 0.11 0.31 Quinazolin-4-one, 4-sulfonylmorpholine
12a20.110.35Quinazolin-4-one
11L0.28>11.89Piperazinone instead of quinazolin-4-one
PF-740.8012.33Indole ring instead of quinazolin-4-one

Data sourced from Xu, et al. (2023). nih.gov

The data clearly demonstrates that the modifications leading to compound 21a2 resulted in a significant enhancement of antiviral potency against both HIV-1 and HIV-2 when compared to the parent compounds 11L and PF-74. nih.gov

Rational Design Principles for Optimized Modulator Scaffolds

The development of this compound (21a2) is a prime example of rational drug design. The design process was built upon the structural understanding of how earlier modulators, like PF-74, bind to the HIV-1 capsid. The binding site, a vulnerable pocket at the interface of the N-terminal and C-terminal domains of the capsid protein, is a key target for these small molecules. nih.gov

A primary principle in the optimization of the modulator scaffold was to improve metabolic stability while maintaining or enhancing antiviral potency. nih.gov The substitution of a metabolically labile amide bond with the more robust quinazolin-4-one ring was a key strategic decision. nih.gov This change was intended to prevent rapid breakdown in the body, a known issue with some earlier derivatives. nih.gov

Another core principle was to enhance the interactions between the modulator and the capsid protein. The design of 21a2 aimed to create a molecule that could form more extensive and stronger connections within the binding pocket. nih.gov The success of this approach was validated by X-ray crystallography, which revealed that the quinazolin-4-one group in 21a2 and its analog 12a2 leads to a 2-fold increase in affinity for the capsid hexamer compared to its predecessor, 11L. nih.gov This enhanced binding affinity translates directly to its potent antiviral activity. nih.gov

In essence, the rational design of 21a2 involved a structure-based optimization strategy. By identifying the shortcomings of previous compounds and leveraging detailed structural information of the drug-target interaction, researchers were able to engineer a more potent and stable HIV-1 capsid modulator. nih.govacs.org

Challenges and Future Directions in Basic Research on Hiv 1 Capsid Modulators

Elucidating Complex Multimodal Mechanisms of Action

HIV capsid modulator 1 is a quinazolin-4-one-bearing phenylalanine derivative that has demonstrated potent antiviral activities against both HIV-1 and HIV-2. mdpi.commedchemexpress.com A primary challenge in the field is to fully understand the intricate and often multimodal mechanisms by which such compounds exert their effects.

Mechanistic studies have revealed that this compound exhibits a dual-stage inhibition profile. mdpi.comnih.gov In the early phase of the viral lifecycle, it disrupts the crucial interactions between the viral capsid and host factors that are essential for processes like nuclear import. mdpi.com These host factors include cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporins, which bind to the capsid to facilitate the transport of the viral pre-integration complex into the nucleus. mdpi.com

In the late stage of the viral lifecycle, this compound has been shown to interfere with the proper assembly of new viral particles. mdpi.comnih.gov Rather than simply inhibiting assembly, it appears to promote the misassembly of the capsid, leading to the formation of aberrant, non-infectious virions. mdpi.comnih.gov Fluorescence Resonance Energy Transfer (FRET)-based assays have demonstrated that the compound significantly accelerates CA assembly, which results in malformed and unstable capsids. nih.gov This dual mechanism, targeting both early and late viral stages, makes this compound a particularly interesting candidate for further study.

The following table summarizes the known mechanistic details of this compound.

Viral Lifecycle Stage Mechanism of Action Key Interacting Partners
Early StageDisruption of capsid-host factor interactionsCPSF6, Nucleoporins
Late StagePromotion of capsid misassemblyCapsid (CA) monomers

Comprehensive Understanding of Resistance Development and Overcoming Viral Escape

A critical aspect of developing any new antiviral is to anticipate and understand the mechanisms of drug resistance. For the class of capsid modulators, this remains an area of active investigation. While HIV-1 CA is a highly conserved protein, mutations can and do arise that confer resistance to inhibitors. nih.govresearchgate.net

For capsid inhibitors that bind to the same NTD-CTD pocket as this compound, such as lenacapavir (B1654289) (GS-6207), several resistance-associated mutations (RAMs) have been identified through in vitro selection studies and in clinical trials. researchgate.netnatap.org These include mutations at positions like Q67H, N74D, and M66I. researchgate.net These mutations can reduce the binding affinity of the inhibitor to the capsid protein, thereby diminishing its antiviral efficacy. researchgate.net

However, as of now, there is a lack of published data from in vitro resistance selection studies specifically for this compound (21a2). Therefore, the specific mutational pathways that might lead to resistance against this particular compound are not yet known. This represents a significant knowledge gap and a crucial area for future research. Understanding the resistance profile of this compound will be essential for its potential development as a therapeutic agent and for designing next-generation inhibitors that can overcome viral escape. The high conservation of the CA protein sequence does, however, offer the potential for a higher barrier to resistance compared to other viral targets. nih.gov

The table below lists common resistance mutations found for other capsid inhibitors targeting the same binding site.

Mutation Associated Inhibitor(s) Mechanism of Resistance
Q67HLenacapavirReduced inhibitor binding affinity
N74DLenacapavirReduced inhibitor binding affinity
M66ILenacapavirSteric hindrance affecting inhibitor binding

Exploring Novel Binding Sites and Allosteric Hotspots on CA

The HIV-1 capsid protein offers a variety of potential binding sites for small molecule inhibitors. This compound binds to a well-characterized and therapeutically attractive pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA monomers within the hexameric lattice. mdpi.comnih.govmdpi.com X-ray co-crystal structures have confirmed that it occupies multiple pockets within this binding site, forming extensive interactions that stabilize its binding. mdpi.comnih.gov

While this NTD-CTD interface is a primary target, ongoing research is focused on identifying other novel binding sites and allosteric hotspots on the CA protein. nih.gov For instance, other regions of the capsid, such as the central pore of the hexamer, which binds inositol (B14025) hexakisphosphate (IP6), and the flexible loop that interacts with the host protein cyclophilin A (CypA), have been identified as potential targets. mdpi.com There is currently no evidence to suggest that this compound binds to these other sites.

Integration of Advanced Structural and Computational Methodologies

The discovery and optimization of this compound, and indeed the entire field of capsid inhibitor research, have been heavily reliant on the integration of advanced structural and computational techniques. mdpi.comresearchgate.net These methodologies are essential for visualizing the intricate details of drug-target interactions and for rationally designing more potent and specific compounds.

X-ray crystallography has been instrumental in determining the high-resolution structure of this compound in complex with the CA hexamer. mdpi.comnih.gov These crystal structures have provided precise molecular insights into how the compound docks into the NTD-CTD binding pocket and have revealed the key hydrogen bonds and other interactions that are crucial for its binding affinity. nih.gov Surface Plasmon Resonance (SPR) assays have also been employed to quantify the binding kinetics and affinity of the compound for the CA protein. nih.gov

In addition to these experimental techniques, computational approaches play a vital role. Molecular dynamics (MD) simulations, for example, can provide a dynamic view of the capsid structure and how it is affected by the binding of a modulator. nih.govresearchgate.net These simulations can help to predict how mutations might lead to drug resistance and can reveal allosteric communication pathways within the protein. nih.gov Induced-fit docking and other computational screening methods are also being used to design novel inhibitors and to predict their binding modes and affinities. mdpi.com

The future of this research will undoubtedly involve an even tighter integration of these methods. Combining data from cryo-electron microscopy (cryo-EM), which can resolve the structure of entire capsid assemblies, with large-scale MD simulations and machine learning approaches will be crucial for building a comprehensive, multi-scale understanding of capsid function and inhibition. researchgate.net These integrated approaches will be indispensable for elucidating complex mechanisms, predicting and overcoming resistance, and discovering novel therapeutic strategies targeting the HIV-1 capsid.

Q & A

Basic Research Questions

Q. What is the structural and functional role of the HIV-1 capsid in viral replication, and why is it a target for modulators like HIV capsid modulator 1?

  • Methodological Answer : The HIV-1 capsid is a conical protein shell that protects viral RNA and facilitates nuclear entry. Its dynamic assembly/disassembly is critical for infectivity. To study this:

  • Use cryo-electron microscopy (cryo-EM) to resolve capsid structure at near-atomic resolution .
  • Employ fluorescence microscopy with fluorescently tagged capsids to monitor stability and uncoating kinetics in live cells .
  • Validate modulator effects via in vitro capsid assembly assays , measuring polymerization rates under varying conditions (e.g., pH, ionic strength) .

Q. How do researchers validate the specificity of this compound for the capsid protein versus off-target host proteins?

  • Methodological Answer :

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) between the modulator and purified capsid protein .
  • Conduct proteome-wide pull-down assays (e.g., thermal proteome profiling) to identify off-target interactions in host cells .
  • Use mutagenesis studies to map critical residues in the capsid-modulator interface and assess functional rescue in viral replication assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro capsid stabilization data and in vivo antiviral efficacy of this compound?

  • Methodological Answer : Discrepancies often arise from differences in cellular environments (e.g., host factors like inositol hexakisphosphate). To address this:

  • Combine single-particle tracking in live cells with super-resolution microscopy to correlate capsid stability and intracellular modulator concentration .
  • Develop multiscale computational models integrating molecular dynamics (MD) simulations (e.g., NAMD2 or CHARMM) of modulator-capsid interactions with pharmacokinetic/pharmacodynamic (PK/PD) profiles .
  • Validate using chimeric virus systems with capsid mutations that alter modulator binding, tested in primary human lymphocytes .

Q. How can researchers elucidate allosteric modulation mechanisms of this compound using structural and biophysical approaches?

  • Methodological Answer :

  • Apply hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in the capsid upon modulator binding .
  • Use NMR relaxation dispersion experiments to characterize transient conformational states stabilized by the modulator .
  • Compare X-ray crystallography structures of modulator-bound and apo capsid hexamers/pentamers to identify shifts in interprotomer angles or hinge regions .

Q. What computational frameworks optimize the design of next-generation capsid modulators with improved resistance profiles?

  • Methodological Answer :

  • Implement free-energy perturbation (FEP) calculations to predict binding affinity changes caused by capsid resistance mutations (e.g., Q67H or N74D) .
  • Train machine learning models on high-throughput mutagenesis and modulator activity data to prioritize compounds with broad-spectrum efficacy .
  • Validate using resistance selection experiments in cell culture, sequencing emerging viral quasi-species after prolonged modulator exposure .

Data Analysis and Reproducibility

Q. How should researchers address variability in capsid disassembly assays across different experimental models (e.g., cell-free vs. cell-based systems)?

  • Methodological Answer :

  • Standardize assays using reference modulators (e.g., PF74 or GS-6207) as internal controls in both systems .
  • Apply Bayesian hierarchical modeling to quantify and adjust for inter-laboratory variability in kinetic parameters (e.g., half-life of capsid stability) .
  • Publish raw microscopy datasets and MD simulation trajectories in open-access repositories (e.g., Zenodo) to enable cross-validation .

Q. What statistical methods are recommended for analyzing dose-response relationships in capsid modulator studies with high viral heterogeneity?

  • Methodological Answer :

  • Use nonlinear mixed-effects models to account for intra- and inter-patient variability in IC50/EC50 measurements .
  • Apply bootstrapping to estimate confidence intervals for antiviral efficacy metrics in primary isolates versus lab-adapted strains .
  • Integrate deep sequencing data of viral populations to correlate modulator resistance mutations with shifts in dose-response curves .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using patient-derived HIV isolates in capsid modulator studies?

  • Methodological Answer :

  • Obtain institutional review board (IRB) approval for de-identified clinical sample usage, adhering to Declaration of Helsinki principles .
  • Include data anonymization protocols in methods sections, specifying how patient metadata (e.g., viral load, ART history) is stripped from public datasets .
  • Reference consent forms in supplementary materials, detailing participant awareness of research use and data storage practices .

Q. What are the minimum reporting requirements for capsid modulator studies to ensure reproducibility in independent labs?

  • Methodological Answer :

  • Follow ARRIVE guidelines for in vivo studies, detailing animal models, dosing regimens, and viral load quantification methods .
  • Report compound purity (>95%) and characterization data (e.g., HPLC traces, HRMS, NMR spectra) in supplementary materials .
  • Disclose software parameters for computational studies (e.g., force fields, convergence criteria in MD simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.